molecular formula C16H17F3N4O B2411150 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380042-77-1

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2411150
CAS No.: 2380042-77-1
M. Wt: 338.334
InChI Key: AYPDDSJJMXJWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce partially or fully reduced analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrimidine moiety contributes to its ability to interact with biological targets .

Properties

IUPAC Name

2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-5-14(22-9-13)23-8-1-3-12(10-23)11-24-15-20-6-2-7-21-15/h2,4-7,9,12H,1,3,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPDDSJJMXJWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)COC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.